molecular formula C5H12N2O B2982191 2-Methyl-2-(methylamino)propanamide CAS No. 23232-69-1

2-Methyl-2-(methylamino)propanamide

Cat. No.: B2982191
CAS No.: 23232-69-1
M. Wt: 116.164
InChI Key: YTSVIBZGAFTNCI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propanamide is a chemical compound with the molecular formula C5H13NO. It is a derivative of propanamide and contains a methylamino group attached to the second carbon atom of the propanamide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 2-methyl-2-methylamino-1-propanol with an appropriate reagent, such as an acid chloride, to form the amide group.

  • Industrial Production Methods: On an industrial scale, the compound can be produced through a series of reactions involving the starting materials, such as methylamine and propanoic acid, under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various amides or amines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(methylamino)propanamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-2-(methylamino)propanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 2-Methyl-2-(methylamino)ethanol: This compound is structurally similar but contains an additional hydroxyl group.

  • N-Methyl-2-propanol: Another related compound with a different functional group arrangement.

Uniqueness: 2-Methyl-2-(methylamino)propanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications that are not possible with its similar counterparts.

Properties

IUPAC Name

2-methyl-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,7-3)4(6)8/h7H,1-3H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSVIBZGAFTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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